N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a quinoxaline moiety with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring
The final step involves the sulfonation of the quinoxaline derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the quinoxaline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives or sulfonamide-reduced products.
Scientific Research Applications
N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-8-9-17(14(2)12-13)27(24,25)23-19-18(20-10-11-26-3)21-15-6-4-5-7-16(15)22-19/h4-9,12H,10-11H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCNYSBFFCEBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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